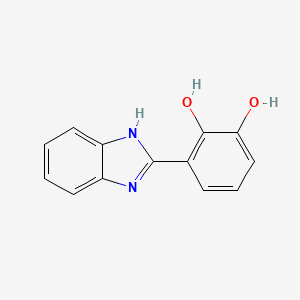
6-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-2-hydroxycyclohexa-2,4-dien-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol, 3-(1H-benzimidazol-2-yl)- typically involves the condensation of o-phenylenediamine with catechol under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or sulfuric acid, or bases like sodium hydroxide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the benzimidazole ring .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves multi-step processes that include the preparation of intermediates followed by cyclization reactions. The use of continuous flow reactors and microwave-assisted synthesis has been explored to improve the efficiency and yield of these processes .
化学反应分析
Types of Reactions
1,2-Benzenediol, 3-(1H-benzimidazol-2-yl)- undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzimidazole derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antioxidant and antimicrobial agent.
Medicine: Explored for its potential anticancer and antiparasitic activities.
Industry: Utilized in the development of sensors and catalysts.
作用机制
The mechanism of action of 1,2-Benzenediol, 3-(1H-benzimidazol-2-yl)- involves its interaction with various molecular targets:
Antioxidant Activity: The compound can scavenge free radicals through hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes.
Anticancer Activity: The compound induces apoptosis in cancer cells by interacting with DNA and inhibiting topoisomerase enzymes.
相似化合物的比较
Similar Compounds
Benzimidazole: A parent compound with a wide range of biological activities.
Catechol: A simple dihydroxybenzene with antioxidant properties.
2-Aminobenzimidazole: Known for its antimicrobial and anticancer activities.
属性
CAS 编号 |
67370-34-7 |
|---|---|
分子式 |
C13H10N2O2 |
分子量 |
226.23 g/mol |
IUPAC 名称 |
3-(1H-benzimidazol-2-yl)benzene-1,2-diol |
InChI |
InChI=1S/C13H10N2O2/c16-11-7-3-4-8(12(11)17)13-14-9-5-1-2-6-10(9)15-13/h1-7,16-17H,(H,14,15) |
InChI 键 |
VVGBEMSCSVQJSX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(C(=CC=C3)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


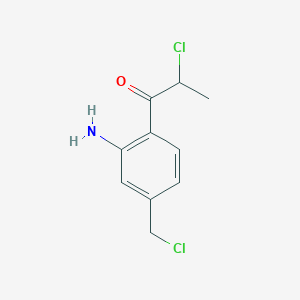
![2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane, 1-selenide](/img/structure/B14075712.png)
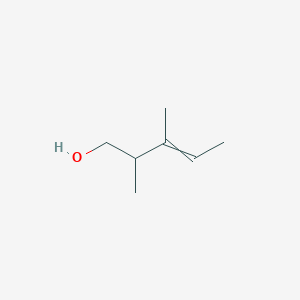

![(5R)-5-tert-butyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;trifluoroborane;fluoride](/img/structure/B14075727.png)
![tert-butyl N-[1-(2-cyanoacetyl)piperidin-4-yl]carbamate](/img/structure/B14075732.png)
![2-Propenoic acid, 1,1',1''-[phosphinothioylidynetris(oxy-4,1-phenyleneiminocarbonyloxy-2,1-ethanediyl)] ester](/img/structure/B14075736.png)
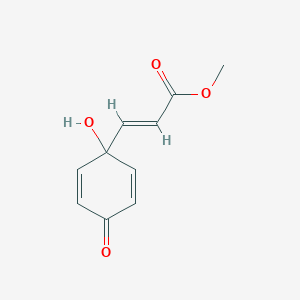

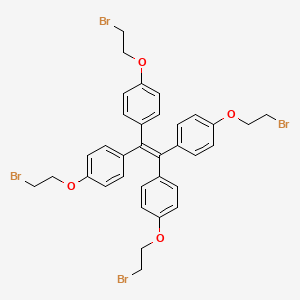
![2,2-Dimethyl-5-{[(4-methylphenyl)amino]methylidene}-1,3-dioxane-4,6-dione](/img/structure/B14075749.png)
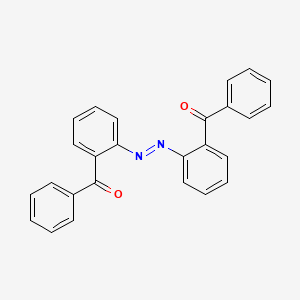
![1,2,3-Trimethoxy-5-methyl-4-[(3,4,5-trimethoxyphenyl)methyl]benzene](/img/structure/B14075755.png)
![2-(4-Methylphenyl)-5,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B14075769.png)
